2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 459846-85-6
VCID: VC11931770
InChI: InChI=1S/C16H18FN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3
SMILES: CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Molecular Formula: C16H18FN3O2S
Molecular Weight: 335.4 g/mol

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

CAS No.: 459846-85-6

Cat. No.: VC11931770

Molecular Formula: C16H18FN3O2S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one - 459846-85-6

Specification

CAS No. 459846-85-6
Molecular Formula C16H18FN3O2S
Molecular Weight 335.4 g/mol
IUPAC Name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Standard InChI InChI=1S/C16H18FN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3
Standard InChI Key GWYPZXJBXNJLSD-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Canonical SMILES CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step reactions, including condensation reactions to form the oxadiazole ring and subsequent modifications to attach the fluorophenyl and piperidine groups. A general approach might involve:

  • Formation of the Oxadiazole Ring: This typically involves the reaction of a hydrazide with a carbonyl compound.

  • Introduction of the Fluorophenyl Group: This could be achieved through a nucleophilic substitution or a Suzuki coupling reaction.

  • Attachment of the Piperidine Moiety: This might involve a nucleophilic substitution or an alkylation reaction.

Potential Applications

Compounds with oxadiazole rings have been explored for various biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of a fluorophenyl group can enhance lipophilicity, potentially improving bioavailability. The piperidine moiety can contribute to interactions with biological targets, such as receptors or enzymes.

Research Findings and Data

While specific research findings on 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one are not available, related compounds have shown promising biological activities:

Compound TypeBiological ActivityReference
Oxadiazole DerivativesAntimicrobial, Anticancer
Fluorophenyl CompoundsEnhanced BioavailabilityGeneral Principle
Piperidine MoietiesReceptor InteractionsGeneral Principle

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